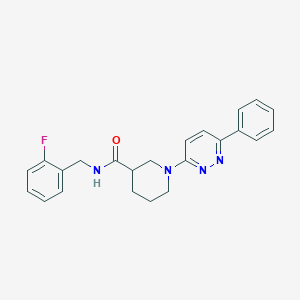
4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is a synthetic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dihydropyridine ring substituted with a phenethyl group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenethylamine to form an intermediate Schiff base, which is then cyclized to yield the desired dihydropyridine derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the phenyl and pyridine rings, leading to a diverse array of derivatives.
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A related compound with potential therapeutic properties.
Uniqueness
4-(3,4-DIMETHOXYPHENYL)-1-PHENETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C21H23NO4/c1-25-18-9-8-16(12-19(18)26-2)17-13-20(23)22(21(24)14-17)11-10-15-6-4-3-5-7-15/h3-9,12,17H,10-11,13-14H2,1-2H3 |
InChI Key |
UTZQQJWXIPDGQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C(=O)C2)CCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11277393.png)
![9-(2-chlorophenyl)-N-(4-ethoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11277400.png)
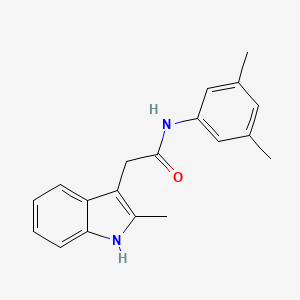

![N-(5-chloro-2-methylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B11277412.png)
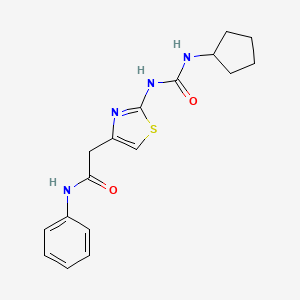
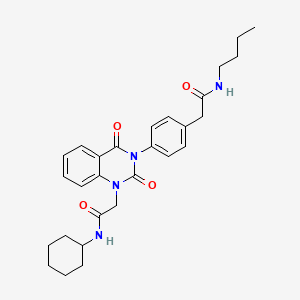
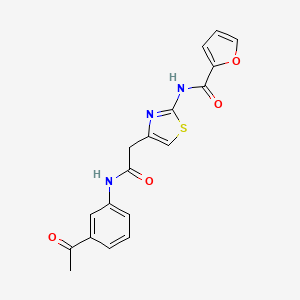
![1-({5-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(pyridin-3-YL)piperidine-3-carboxamide](/img/structure/B11277436.png)
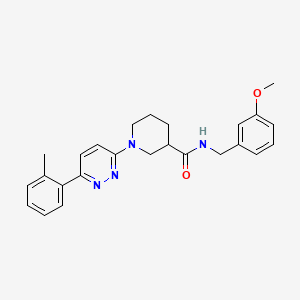
![N-(4-Acetylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11277455.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11277481.png)
